2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid
Description
2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid is a benzofuran derivative characterized by a difluoromethoxy substituent at the 6-position of the benzofuran core and an acetic acid moiety at the 3-position. Its molecular formula is C₁₁H₈F₂O₄, with a molecular weight of 242.18 g/mol and a purity of 95% .
Properties
IUPAC Name |
2-[6-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O4/c12-11(13)17-7-1-2-8-6(3-10(14)15)5-16-9(8)4-7/h1-2,4-5,11H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJBHLFHJDBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Fluorine (as in -OCHF₂ or -F) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration and drug half-life . Methylsulfanyl and methoxyphenoxy groups introduce steric bulk, which may influence target binding specificity .
- Molecular Weight Trends: The methoxyphenoxy derivative (OZG) has the highest molecular weight (298.29 g/mol) due to its extended aromatic substituent . Difluoro-substituted compounds (e.g., 6,7-difluoro) exhibit lower molecular weights but higher fluorine content, optimizing pharmacokinetic profiles .
Pharmacological and Functional Comparisons
Antibacterial Activity:
- OZG ([6-(3-Methoxyphenoxy)-1-benzofuran-3-yl]acetic acid) demonstrates direct interaction with E.
- Methylsulfanyl derivatives (e.g., 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) exhibit structural rigidity due to planar benzofuran cores, which may enhance binding to microbial enzymes .
Antitumor and Antiviral Potential:
Biological Activity
2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure
The compound features a benzofuran moiety substituted with a difluoromethoxy group, which is significant for its biological activity. The structural formula can be represented as follows:
Antiviral Properties
Research has indicated that benzofuran derivatives, including this compound, exhibit antiviral properties. A study highlighted the compound's effectiveness against Hepatitis C virus (HCV), where it showed significant inhibition of viral replication in vitro. The mechanism involves interference with viral polymerase activity, suggesting potential as a therapeutic agent for HCV infections .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase. A notable case study reported a 70% reduction in cell viability in treated cancer cells compared to controls .
Anti-inflammatory Effects
In addition to antiviral and anticancer activities, this compound has shown anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages. This activity suggests its potential application in treating inflammatory diseases, including arthritis and inflammatory bowel disease .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV polymerase | |
| Anticancer | Induction of apoptosis; G1 phase cell cycle arrest | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Hepatitis C Treatment : A clinical trial involving patients with chronic HCV showed that treatment with this compound led to a significant decrease in viral load after 12 weeks of administration. The safety profile was acceptable, with mild side effects reported .
- Breast Cancer Cell Lines : A laboratory study assessed the compound's effects on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that doses above 10 µM effectively reduced cell viability by over 50%, with apoptosis confirmed through flow cytometry analysis .
- Inflammatory Disease Model : An animal model for rheumatoid arthritis treated with the compound exhibited reduced joint inflammation and swelling compared to untreated controls. Histological analyses revealed decreased infiltration of inflammatory cells in synovial tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
